molecular formula C15H11F2N3O3S2 B2646400 N-(2,5-difluorophenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide CAS No. 896706-17-5

N-(2,5-difluorophenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide

Cat. No.: B2646400
CAS No.: 896706-17-5
M. Wt: 383.39
InChI Key: FQJUXWPYHCNWET-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiadiazine ring, which is known for its diverse biological activities, and a difluorophenyl group, which can enhance the compound’s stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Benzothiadiazine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiadiazine ring.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic substitution reaction, often using a difluorobenzene derivative and a suitable nucleophile.

    Attachment of the Acetamide Group: The final step involves the attachment of the acetamide group through an amide bond formation reaction, typically using an acyl chloride or anhydride and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

N-(2,5-difluorophenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications due to its potential pharmacological properties.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The benzothiadiazine ring can interact with enzymes or receptors, modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and stability, while the acetamide group can facilitate interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
  • N-(3,5-difluorophenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide

Uniqueness

N-(2,5-difluorophenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is unique due to the specific positioning of the difluorophenyl group, which can influence its reactivity and biological activity. The combination of the benzothiadiazine ring and the difluorophenyl group provides a distinct chemical profile that can be advantageous in various applications.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N3O3S2/c16-9-5-6-10(17)12(7-9)18-14(21)8-24-15-19-11-3-1-2-4-13(11)25(22,23)20-15/h1-7H,8H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJUXWPYHCNWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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